molecular formula C21H27N5O2S B2913825 7-benzyl-1,3-dimethyl-8-((2-(piperidin-1-yl)ethyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 843626-82-4

7-benzyl-1,3-dimethyl-8-((2-(piperidin-1-yl)ethyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2913825
CAS No.: 843626-82-4
M. Wt: 413.54
InChI Key: BDPSOPZZXIOVGF-UHFFFAOYSA-N
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Description

7-benzyl-1,3-dimethyl-8-((2-(piperidin-1-yl)ethyl)thio)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with benzyl, dimethyl, and piperidinyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-1,3-dimethyl-8-((2-(piperidin-1-yl)ethyl)thio)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the benzyl, dimethyl, and piperidinyl groups through various substitution reactions. Common reagents used in these steps include alkyl halides, thiols, and amines, under conditions such as refluxing in organic solvents and the use of catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-1,3-dimethyl-8-((2-(piperidin-1-yl)ethyl)thio)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, thiols, and amines in the presence of catalysts or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

7-benzyl-1,3-dimethyl-8-((2-(piperidin-1-yl)ethyl)thio)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-benzyl-1,3-dimethyl-8-((2-(piperidin-1-yl)ethyl)thio)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside involved in various physiological processes.

Uniqueness

7-benzyl-1,3-dimethyl-8-((2-(piperidin-1-yl)ethyl)thio)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other purine derivatives

Biological Activity

7-benzyl-1,3-dimethyl-8-((2-(piperidin-1-yl)ethyl)thio)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes a piperidine moiety, which is known for its pharmacological significance. This article aims to explore the biological activity of this compound by reviewing diverse studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N6O2C_{18}H_{23}N_{6}O_{2}, with a molecular weight of approximately 355.41 g/mol. The chemical structure can be represented as follows:

SMILES CN1C2=C(N(CC3=CC=CC=C3)C(=N2)N2CC[NH2+]CC2)C(=O)N(C)C1=O\text{SMILES }CN1C2=C(N(CC3=CC=CC=C3)C(=N2)N2CC[NH2+]CC2)C(=O)N(C)C1=O

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antibacterial Activity

Studies have indicated that compounds with similar piperidine structures exhibit moderate to strong antibacterial properties. For instance, derivatives containing piperidine are often evaluated against various bacterial strains, including Salmonella typhi and Bacillus subtilis, showing promising results in terms of inhibition .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It is particularly noted for its inhibitory effects on acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases like Alzheimer's. Compounds structurally related to this compound have shown significant AChE inhibition with IC50 values indicating strong activity .

Cytotoxicity and Cancer Research

Recent studies have explored the cytotoxic effects of purine derivatives on cancer cell lines. For example, compounds similar to this purine derivative have been tested against various cancer cell lines (e.g., A549, MDA-MB-231), demonstrating IC50 values ranging from 0.29 to 1.48 μM, suggesting potential as anticancer agents . The mechanism often involves interference with tubulin polymerization, which is critical for cell division.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antibacterial Screening :
    • A series of synthesized piperidine derivatives were evaluated for antibacterial activity against multiple strains.
    • Results indicated strong activity against Salmonella typhi and moderate activity against other strains like Escherichia coli and Staphylococcus aureus .
  • Enzyme Inhibition Studies :
    • The compound was tested for its ability to inhibit urease and AChE.
    • Strong inhibitory activity was observed with IC50 values indicating effectiveness comparable to established inhibitors in the literature .
  • Cytotoxicity Assessments :
    • In vitro studies showed that certain derivatives exhibited significant cytotoxicity against cancer cell lines.
    • The mechanism of action involved disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase .

Data Table: Biological Activities Summary

Activity Type Tested Strains/Cells IC50 Values Comments
AntibacterialSalmonella typhi, Bacillus subtilisModerate to StrongEffective against gram-negative bacteria
Enzyme InhibitionAcetylcholinesteraseStrong (exact values vary)Potential for neurodegenerative disease treatment
CytotoxicityA549, MDA-MB-2310.29 - 1.48 μMEffective against cancer cell lines

Properties

IUPAC Name

7-benzyl-1,3-dimethyl-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2S/c1-23-18-17(19(27)24(2)21(23)28)26(15-16-9-5-3-6-10-16)20(22-18)29-14-13-25-11-7-4-8-12-25/h3,5-6,9-10H,4,7-8,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPSOPZZXIOVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCCN3CCCCC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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